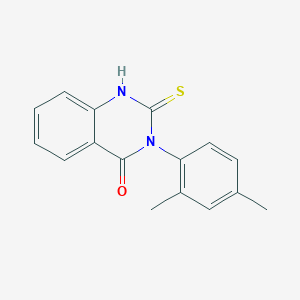

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one

Beschreibung

3-(2,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS 22458-49-7) is a quinazolinone derivative characterized by a 2,4-dimethylphenyl substituent at position 3 and a mercapto (-SH) group at position 2 of the quinazolin-4-one scaffold.

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZJTXHVFMJNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355540 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22458-49-7 | |

| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation and Cyclization

- Starting Materials: 2-aminobenzamide and 2,4-dimethylbenzaldehyde.

- Reaction Conditions: Reflux in ethanol or methanol, often with acid or base catalysts.

- Outcome: Formation of a Schiff base intermediate that cyclizes to form the quinazolinone ring system.

Thiolation to Introduce the Mercapto Group

- Thiolation Agents: Thiourea or potassium thiocyanate are commonly used to introduce the 2-mercapto group.

- Reaction Conditions: Heating the intermediate with the thiolating agent under reflux promotes the formation of the 2-mercapto quinazolinone.

- Purification: The product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography.

Green Synthesis Using β-Cyclodextrin as Phase Transfer Catalyst

A notable environmentally benign method involves the use of β-cyclodextrin in aqueous medium as a phase transfer catalyst to synthesize 2-mercapto quinazolinone derivatives, including those substituted at the 3-position.

- Procedure: β-cyclodextrin is dissolved in water and heated to form a clear solution. The 2-mercapto-3-substituted quinazolin-4-one and appropriate alkyl or acyl halides are added, and the mixture is stirred at mild temperatures (~36 °C) for 12 hours.

- Advantages: This method avoids organic solvents, uses mild conditions, and achieves high yields (up to 90%).

- Purification: Extraction with ethyl acetate followed by silica gel chromatography using methanol/chloroform mixtures.

- Spectral Confirmation: Products are characterized by melting point, IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Alkylation and Acylation of the Mercapto Group

The 2-mercapto group can be further functionalized by reaction with haloalkyl or haloacyl compounds in the presence of β-cyclodextrin/water medium, yielding thioether derivatives.

- Example: Reaction of 2-mercapto-3-phenylquinazolin-4-one with phenacyl bromide or amido-alkyl bromides.

- Reaction Time: Typically 12 hours at 36 °C.

- Yields: High yields (85-90%) reported.

- Characterization: Confirmed by spectral data including NMR and IR.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation | 2-aminobenzamide + 2,4-dimethylbenzaldehyde | Reflux in EtOH/MeOH | 4-6 hours | Moderate to high | Acid/base catalyst may be used |

| Thiolation | Thiourea or KSCN | Reflux | 6-12 hours | High | Introduction of 2-mercapto group |

| β-Cyclodextrin catalyzed alkylation | β-cyclodextrin, haloalkyl/acyl bromides | 36-50 °C | 12 hours | 85-90 | Green synthesis in aqueous medium |

| Purification | Recrystallization or silica gel chromatography | - | - | - | Solvent system MeOH:CHCl3 commonly used |

Analytical and Spectral Data Supporting Preparation

- Melting Points: Used to assess purity and confirm identity.

- FT-IR Spectroscopy: Characteristic bands for C=O (~1690-1700 cm^-1), N-H, and thiol groups (~3200-3400 cm^-1).

- 1H-NMR and 13C-NMR: Confirm the aromatic protons, methyl groups on the phenyl ring, and the mercapto substitution.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Research Findings and Comparative Analysis

- The β-cyclodextrin mediated synthesis offers a mild, efficient, and environmentally friendly alternative to traditional methods that require organic solvents and harsher conditions.

- Traditional reflux methods in ethanol or methanol remain widely used due to their simplicity and reliability but may involve longer reaction times and more extensive purification steps.

- Functionalization of the mercapto group expands the chemical diversity and potential biological activity of the quinazolinone derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the compound can lead to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-mercapto group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.

Substitution: Nucleophilic substitution reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, with the addition of a base to facilitate the reaction.

Major Products Formed

Oxidation: Disulfides, sulfoxides, and sulfones.

Reduction: Thiols and amines.

Substitution: Halogenated or alkoxylated derivatives of the quinazolinone core.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the most prominent applications of 3-(2,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is its antibacterial properties. Research has shown that quinazolinone derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). This compound has been evaluated for its ability to synergize with other antibiotics, enhancing their efficacy against resistant bacterial strains.

Case Study: Synergistic Effects with β-Lactams

In a study focused on the structural space of quinazolinones, it was found that certain derivatives could bind to the allosteric site of penicillin-binding protein 2a (PBP2a), which is pivotal for the resistance mechanism of MRSA. The binding leads to conformational changes that open the active site for β-lactam antibiotics, allowing them to exert their effects effectively. This mechanism was documented through X-ray crystallography and competition binding assays, showcasing the compound's potential as a lead structure for developing new antibacterial agents .

Anticancer Properties

Another area of interest is the anticancer activity of quinazolinone derivatives, including this compound. Studies have indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

Research focusing on quinazolinone derivatives has demonstrated their ability to inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound were shown to induce apoptosis in leukemia cells, highlighting their potential as therapeutic agents in oncology .

Photophysical Properties

The photophysical characteristics of this compound have also been studied, revealing its potential applications in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species makes quinazolinone derivatives candidates for PDT, which is an emerging treatment modality for cancer.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 410 |

| Emission Max (nm) | Variable by solvent |

| Solvent Influence | Significant shift observed |

This table summarizes key photophysical properties relevant for applications in PDT.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to scavenge free radicals and reduce oxidative stress contributes to its anti-inflammatory properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

- Substituents : Chlorine at the 2-position of the phenyl ring.

- Molecular Formula : C₁₃H₈ClN₂OS (calculated).

- This compound is structurally simpler but lacks the steric bulk of the dimethylphenyl group, which could influence pharmacokinetics .

3-(3-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

- Substituents : Chlorine at the 3-position of the phenyl ring.

- Molecular Formula : C₁₄H₉ClN₂OS (as per supplier data).

- Key Differences: The meta-chloro substitution may reduce steric hindrance compared to ortho-substituted analogs.

Analogues with Heterocyclic or Alkyl Side Chains

2-Mercapto-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one

- Substituents : A morpholine-containing propyl chain at position 3.

- Key Differences: The morpholinopropyl group introduces polarity and hydrogen-bonding capacity, likely enhancing solubility in aqueous environments. This contrasts with the lipophilic dimethylphenyl group in the target compound, suggesting divergent applications in central nervous system vs. peripheral targets .

Analogues with Multiple Substituents

7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one

- Substituents : Chlorine at position 7, methoxy and methyl groups on the phenyl ring.

- Molecular Formula : C₁₆H₁₂ClN₂O₂S (calculated).

- Key Differences : The additional chlorine at position 7 and methoxy group introduce both electron-withdrawing and electron-donating effects. This multi-substituted derivative may exhibit enhanced selectivity for specific enzymatic targets, though synthetic complexity increases .

Analogues with Amino or Hydroxyl Modifications

3-Amino-2-mercapto-3H-quinazolin-4-one

- Substituents: Amino group (-NH₂) at position 3 instead of an aryl group.

- Safety data indicate handling precautions due to reactive thiol and amine groups .

Comparative Analysis: Structural and Functional Implications

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Key Applications |

|---|---|---|---|---|

| Target Compound (CAS 22458-49-7) | 2,4-Dimethylphenyl, -SH | ~298.36 | 3.5 | Apoptosis, tumor suppression |

| 3-(2-Chloro-phenyl)-analogue | 2-Chlorophenyl, -SH | ~284.73 | 3.2 | Antimicrobial (hypothesized) |

| Morpholinopropyl-analogue | Morpholinopropyl, -SH | ~319.42 | 1.8 | CNS-targeted therapies |

| 7-Chloro-methoxy-methyl-analogue | Multi-substituted | ~338.79 | 2.9 | Enzyme inhibition |

Biologische Aktivität

3-(2,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one (CAS No. 22458-49-7) is a compound belonging to the quinazolinone class, characterized by a unique structure that includes a quinazolinone core with a 2-mercapto group and a 2,4-dimethylphenyl substituent. This compound has garnered attention for its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula: C₁₆H₁₄N₂OS

- Molecular Weight: 282.36 g/mol

- Structure: The compound features a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which is typical of quinazolinones.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- PC3 Cell Line: The compound demonstrated an IC₅₀ value of approximately 10 μM.

- MCF-7 Cell Line: Similar cytotoxic effects were observed with an IC₅₀ around 10 μM.

- HT-29 Cell Line: The compound also showed activity with an IC₅₀ of approximately 12 μM .

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus: The compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating effective antibacterial activity.

- Pseudomonas aeruginosa: In studies concerning quorum sensing inhibition, it was found that derivatives of quinazolinones can significantly disrupt biofilm formation without inhibiting bacterial growth directly .

Anti-inflammatory Effects

The mechanism underlying the anti-inflammatory potential of this compound is linked to its ability to scavenge free radicals and modulate inflammatory pathways. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.

- Receptor Binding: It interacts with receptors that modulate cellular responses to growth factors and cytokines.

- Oxidative Stress Reduction: By scavenging reactive oxygen species (ROS), it reduces oxidative stress, contributing to its anti-inflammatory properties.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other quinazolinone derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-3-(2,4-dimethylphenyl)-3H-quinazolin-4-one | Lacks mercapto group | Lower anticancer activity |

| 3-(2,4-Dimethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4-one | Contains thioxo group | Different reactivity profile |

| 3-(2,4-Dimethylphenyl)-2-oxo-2,3-dihydroquinazolin-4-one | Contains oxo group | Varied biological properties |

This table illustrates how structural variations influence the biological activities of similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cytotoxicity Studies: A study indicated that compounds related to quinazolinones showed promising results against various cancer cell lines with significant cytotoxic effects .

- Antibacterial Activity: Research on quorum sensing inhibitors demonstrated that modifications in the quinazolinone structure could enhance antibacterial activity without affecting bacterial growth directly .

- Inflammation Models: In vitro studies have shown that this compound can reduce inflammation markers in macrophage models, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one, and how can reaction yields be optimized?

- Methodology : A common approach involves condensation of 2-mercaptoquinoline derivatives with substituted aldehydes under reflux. For example, reacting 3-formyl-2-mercaptoquinoline with 2-aminobenzamide in DMF using Na₂S₂O₅ as a catalyst at 150°C for 4 hours, followed by precipitation in ice-water . Optimize yields by adjusting stoichiometry (e.g., 1.2 mmol aldehyde per 1 mmol amine) and monitoring reaction progression via TLC.

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

- Methodology : Store at room temperature in airtight, light-resistant containers. Use ventilation (fume hoods) to avoid inhalation of dust/gases. Wear nitrile gloves and safety goggles during handling. Pre-dissolve in DMSO for cell-based assays to minimize direct contact. Always consult SDS for specific risks (e.g., H313 skin contact hazard) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm) and FT-IR to confirm the mercapto group (S-H stretch ~2550 cm⁻¹). For crystallographic validation, perform single-crystal X-ray diffraction (as in related quinazolinones) with data-to-parameter ratios >14 and R-factors <0.07 .

Advanced Research Questions

Q. What in vitro assays are appropriate for evaluating the tumor-suppressive effects of this compound, and how should controls be designed?

- Methodology : Use Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., MCF-7 or HeLa). Include positive controls (e.g., staurosporine) and vehicle controls (DMSO). For cell cycle analysis, synchronize cells via serum starvation and analyze using flow cytometry with propidium iodide . Validate results via caspase-3/7 activation assays .

Q. How can structural modifications at the 2-mercapto or 3-aryl positions alter bioactivity, and what computational tools support these predictions?

- Methodology : Replace the 2-mercapto group with methylsulfanyl or hydrazino groups to assess solubility/activity trade-offs. Use molecular docking (e.g., Glide in Schrödinger Suite) to predict binding to targets like kinases or apoptosis regulators. Compare with analogs like 3-(4-chloro-phenyl)-2-mercapto derivatives . Apply QSAR models to correlate substituent electronegativity with IC₅₀ values .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

- Methodology : Perform meta-analysis of dose-response curves (e.g., EC₅₀ variability) using tools like Prism. Validate via orthogonal assays (e.g., Western blot for protein targets alongside cellular viability assays). Control for batch-to-batch compound purity via HPLC (>95% purity threshold) .

Q. What role does the quinazolinone core play in mediating interactions with biological targets?

- Methodology : Conduct competitive binding assays with truncated analogs (e.g., lacking the 3-aryl group). Use surface plasmon resonance (SPR) to measure binding kinetics to purified proteins (e.g., Bcl-2 or cyclin-dependent kinases). Compare with structurally related compounds like 3-amino-2-(4-dimethylaminophenyl) derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.